Diethyl 1-(4-methylphenyl)ethenyl phosphate
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Overview
Description
Diethyl 1-(4-methylphenyl)ethenyl phosphate is an organic compound with the molecular formula C13H19O4P. It is a member of the phosphate ester family and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphate group attached to a 1-(4-methylphenyl)ethenyl moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(4-methylphenyl)ethenyl phosphate typically involves the reaction of 4-methylphenylacetylene with diethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
[ \text{4-methylphenylacetylene} + \text{diethyl chlorophosphate} \xrightarrow{\text{base}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(4-methylphenyl)ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate ester to its corresponding alcohols or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce diethyl 1-(4-methylphenyl)ethenyl alcohols.
Scientific Research Applications
Diethyl 1-(4-methylphenyl)ethenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a biochemical probe.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl 1-(4-methylphenyl)ethenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-methoxyphenyl phosphate
- Diethyl 4-methylbenzylphosphonate
- Diethyl phenylphosphate
Uniqueness
Diethyl 1-(4-methylphenyl)ethenyl phosphate is unique due to its specific structural features, such as the 1-(4-methylphenyl)ethenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar phosphate esters.
Properties
CAS No. |
18276-76-1 |
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Molecular Formula |
C13H19O4P |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
diethyl 1-(4-methylphenyl)ethenyl phosphate |
InChI |
InChI=1S/C13H19O4P/c1-5-15-18(14,16-6-2)17-12(4)13-9-7-11(3)8-10-13/h7-10H,4-6H2,1-3H3 |
InChI Key |
IVCNAPARVUUFRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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